molecular formula C14H8ClF3O B6598164 4-phenyl-2-(trifluoromethyl)benzoyl chloride CAS No. 1214363-05-9

4-phenyl-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B6598164
CAS No.: 1214363-05-9
M. Wt: 284.66 g/mol
InChI Key: LRTYHZSYTXPWFF-UHFFFAOYSA-N
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Description

4-phenyl-2-(trifluoromethyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to the benzoyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and the presence of the trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-phenyl-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride through the action of thionyl chloride, which acts as both a chlorinating agent and a dehydrating agent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent the formation of by-products and to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the preparation of the compound from the corresponding benzoic acid.

    Phenylboronic Acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Alcohols and Aldehydes: Formed through reduction reactions.

Scientific Research Applications

4-phenyl-2-(trifluoromethyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can act as an electrophile in various chemical reactions, where the carbonyl carbon is susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a phenyl group and a trifluoromethyl group on the benzoyl chloride moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.

Properties

IUPAC Name

4-phenyl-2-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O/c15-13(19)11-7-6-10(8-12(11)14(16,17)18)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTYHZSYTXPWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211379
Record name 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214363-05-9
Record name 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214363-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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